1-(Dimethylamino)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the ethynyl group, and the attachment of the dimethylamino group. Common reagents used in these reactions include cyclohexanone, ethynylmagnesium bromide, and dimethylamine. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ethynyl group may yield an alkane.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies of enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the production of pharmaceuticals or specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(Dimethylamino)-2-propanol: A simpler amino alcohol with similar functional groups.
1-(Ethynylcyclohexyl)propan-2-ol: A compound with a similar cyclohexyl and ethynyl structure.
3-(Dimethylamino)-1-propanol: Another amino alcohol with a different arrangement of functional groups.
Uniqueness
1-(Dimethylamino)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride is unique due to the combination of its cyclohexyl, ethynyl, and amino groups, which confer specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
1-(dimethylamino)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c1-4-13(8-6-5-7-9-13)16-11-12(15)10-14(2)3;/h1,12,15H,5-11H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCQEJAYIHNLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1(CCCCC1)C#C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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